Magnesium acetat

Übersicht

Beschreibung

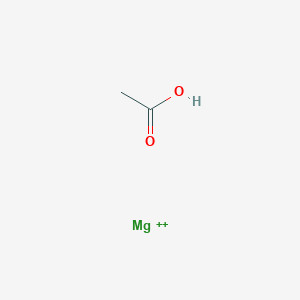

Magnesium acetate is a chemical compound that is the magnesium salt of acetic acid. It is commonly found in its tetrahydrate form, with the chemical formula ( \text{Mg(CH}_3\text{COO)}_2 \cdot 4\text{H}_2\text{O} ). This compound appears as white hygroscopic crystals and is highly soluble in water. Magnesium acetate is used in various scientific and industrial applications due to its properties and reactivity .

Wissenschaftliche Forschungsanwendungen

Magnesium Acetat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Quelle für Magnesiumionen in verschiedenen chemischen Reaktionen und Experimenten verwendet.

Biologie: this compound wird in molekularbiologischen Anwendungen wie der Batch-In-vitro-Transkription von RNA und der Kristallisation von Transkriptionsfaktor:DNA-Komplexen und Proteinen verwendet.

Medizin: Es wird als Elektrolytersatz in der totalen parenteralen Ernährung (TPN) und als Laxans zur Vorbeugung von Verstopfung eingesetzt.

Industrie: this compound wird als Enteisungsmittel, als Katalysator bei der Herstellung von Polyestergeweben und als Stabilisator für Polyvinylchlorid (PVC) verwendet. .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die von ihm freigesetzten Magnesiumionen. Diese Ionen spielen eine entscheidende Rolle bei der Stabilisierung des Adenylylcyclase-Komplexes, der Verbesserung seiner katalytischen Wirkung und der Förderung der Produktion von cyclischem Adenosinmonophosphat (cAMP). Magnesiumionen sind auch essentielle Kofaktoren für viele enzymatische Reaktionen, darunter die Proteinsynthese und die ATP-Produktion. Sie beteiligen sich am Adenylylcyclase-Signalweg und an Tyrosinkinase-Signalwegen, regulieren den Glukosestoffwechsel und erhalten die normale Zellfunktion .

Wirkmechanismus

Target of Action

Magnesium acetate primarily targets the Sodium/potassium-transporting ATPase subunit alpha-1 in humans . This protein plays a crucial role in establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which are necessary for osmoregulation, nerve impulse transmission, and muscle contraction .

Mode of Action

It is known that magnesium ions can electrostatically stabilize the adenylyl cyclase complex, enhancing its catalytic actions and production of camp . This interaction can lead to various downstream effects, influencing numerous cellular processes .

Biochemical Pathways

Magnesium is a key player in numerous metabolic processes, acting as a cofactor in over 300 enzymatic reactions . It is involved in protein synthesis, energy production, and DNA stability . Magnesium ions are essential for ATPase function, phosphorylation events, and glycolytic enzymes . They also act as a co-factor for enzymes important for macromolecule synthesis, such as DNA/RNA polymerases and tRNA synthetases .

Pharmacokinetics

It is known that magnesium homeostasis is regulated through absorption in the intestine and reabsorption in the kidneys . Roughly 30% of ingested magnesium is absorbed by the intestine, although the extent of absorption depends on the body’s magnesium status . The kidneys reabsorb about 95% of the filtered magnesium

Result of Action

The action of magnesium acetate can result in various molecular and cellular effects. As a cofactor in many enzymatic reactions, magnesium is essential for protein synthesis, energy production, and DNA stability . Disturbances in intracellular magnesium concentrations can result in delayed cell growth and metabolic defects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of magnesium acetate. For example, it is used as a snow melting agent due to its low corrosion and concrete-safe properties . Its environmental friendliness and full biodegradability make it an appealing choice for those looking to minimize the ecological impact of ice-melting agents . Furthermore, the action of magnesium acetate can be influenced by temperature, as it decomposes around 380-400 °C .

Biochemische Analyse

Biochemical Properties

Magnesium, a component of magnesium acetate, is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the human body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . Magnesium acetate, therefore, can be expected to interact with a wide range of enzymes, proteins, and other biomolecules, influencing these biochemical reactions.

Cellular Effects

The effects of magnesium acetate on cells are largely due to the presence of magnesium. Magnesium is essential for every human body cell . It is involved in numerous physiological and biochemical processes, helping cells achieve higher photosynthetic efficiency, nitrogen use efficiency, and stress resistance . Therefore, magnesium acetate can be expected to have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, magnesium acetate exerts its effects through the magnesium ion. Magnesium is critical for several cellular functions, including oxidative phosphorylation and glycolysis, and is also required for a number of steps during the synthesis of DNA, RNA, and proteins . Therefore, magnesium acetate, through the magnesium ion, can bind to ATP to participate in energy metabolism, stabilize ribosomal association and activity to impact protein synthesis, and influence photosynthesis .

Metabolic Pathways

Magnesium acetate, through the magnesium ion, is involved in numerous metabolic pathways. Magnesium is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions, including those involved in energy metabolism, protein synthesis, and nucleic acid synthesis .

Transport and Distribution

The transport and distribution of magnesium acetate within cells and tissues would be influenced by various factors, including the presence of specific transporters and binding proteins. Magnesium, a component of magnesium acetate, is the most common intracellular divalent cation and the second most abundant cation in intracellular fluid .

Vorbereitungsmethoden

Magnesium Acetat kann durch verschiedene Verfahren synthetisiert werden:

Reaktion mit Magnesiumhydroxid: Magnesiumhydroxid reagiert mit Essigsäure unter Bildung von this compound und Wasser[ 2\text{CH}3\text{COOH} + \text{Mg(OH)}_2 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]

Reaktion mit Magnesiumcarbonat: Magnesiumcarbonat reagiert mit Essigsäure unter Bildung von this compound, Kohlendioxid und Wasser[ 2\text{CH}_3\text{COOH} + \text{MgCO}_3 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

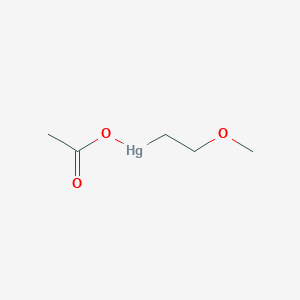

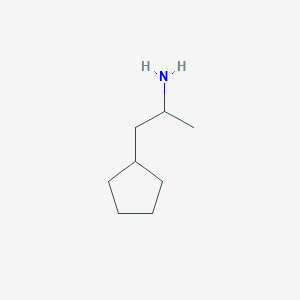

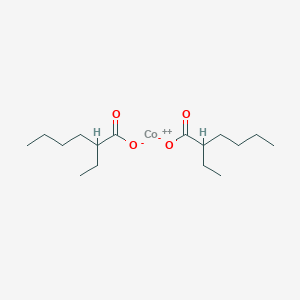

Reaktion mit metallischem Magnesium: Metallisches Magnesium reagiert mit in trockenem Benzol gelöster Essigsäure unter Bildung von this compound und Wasserstoffgas[ \text{Mg} + 2\text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{H}_2 ] Diese Verfahren werden sowohl im Labor als auch in der Industrie häufig eingesetzt {_svg_3}

Analyse Chemischer Reaktionen

Magnesium Acetat unterliegt verschiedenen chemischen Reaktionen:

Zersetzung: Beim Erhitzen zersetzt sich this compound zu Magnesiumoxid und Essigsäure.

Reaktion mit starken Säuren: this compound reagiert mit starken Säuren unter Bildung von Magnesiumsalzen und Essigsäure.

Reaktion mit Basen: Es reagiert mit Basen unter Bildung von Magnesiumhydroxid und Acetatsalzen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Essigsäure, starke Säuren wie Salzsäure und Basen wie Natriumhydroxid. Die Hauptprodukte, die bei diesen Reaktionen entstehen, sind Magnesiumoxid, Magnesiumsalze und Essigsäure .

Vergleich Mit ähnlichen Verbindungen

Magnesium Acetat kann mit anderen Magnesiumsalzen wie diesen verglichen werden:

Magnesiumchlorid: Wird als Enteisungsmittel und bei der Herstellung von Magnesiummetall verwendet.

Magnesiumsulfat:

Magnesiumoxid: Wird als feuerfestes Material und bei der Herstellung von Magnesiummetall verwendet.

This compound ist einzigartig aufgrund seiner hohen Wasserlöslichkeit und seiner spezifischen Anwendungen in der Molekularbiologie und als Enteisungsmittel. Es ist im Vergleich zu anderen Enteisungsmitteln wie Steinsalz weniger korrosiv gegenüber Beton- und Metallkonstruktionen .

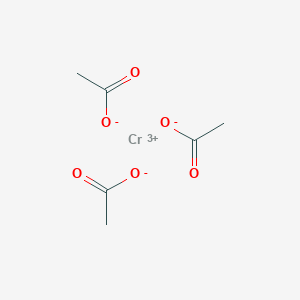

Eigenschaften

CAS-Nummer |

142-72-3 |

|---|---|

Molekularformel |

C2H4MgO2 |

Molekulargewicht |

84.36 g/mol |

IUPAC-Name |

magnesium;diacetate |

InChI |

InChI=1S/C2H4O2.Mg/c1-2(3)4;/h1H3,(H,3,4); |

InChI-Schlüssel |

QOBLJVUECBDJGF-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Mg+2] |

Kanonische SMILES |

CC(=O)O.[Mg] |

Key on ui other cas no. |

142-72-3 |

Physikalische Beschreibung |

Pellets or Large Crystals; Liquid Tetrahydrate: Colorless or white deliquescent solid; [Merck Index] White hygroscopic crystals with a mild odor of acetic acid; [Mallinckrodt Baker MSDS] |

Synonyme |

magnesium acetate |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of magnesium acetate tetrahydrate?

A1: Magnesium acetate tetrahydrate has the molecular formula [Mg(C2H3O2)2(H2O)4] and a molecular weight of 214.49 g/mol. []

Q2: What is known about the crystal structure of magnesium acetate tetrahydrate?

A2: It crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 4.8084 Å, b = 11.9943 Å, c = 8.5548 Å, and β = 95.355°. []

Q3: How does the calcination temperature affect the reactivity of magnesium oxide (MgO) produced from magnesium acetate?

A3: Calcination temperature significantly impacts MgO surface area and reactivity, influencing its hydration rate and extent to form magnesium hydroxide (Mg(OH)2). []

Q4: Can magnesium acetate enhance the hydration of MgO compared to water?

A4: Yes, magnesium acetate demonstrably enhances MgO hydration, leading to a higher percentage of Mg(OH)2 formation compared to water. []

Q5: How does the concentration of magnesium acetate affect the hydration of MgO?

A5: Increasing the concentration of magnesium acetate positively correlates with the degree of MgO hydration. []

Q6: What are the thermal decomposition steps of magnesium acetate in a nitrogen atmosphere?

A6: The thermal decomposition involves four stages: (1) dehydration to anhydrous magnesium acetate, (2) conversion to magnesium oxalate, (3) transformation of magnesium oxalate to magnesium carbonate, and (4) final decomposition to magnesium oxide. []

Q7: How does magnesium acetate function as a road deicer?

A7: Magnesium acetate acts as a road deicer due to its ability to lower the freezing point of water. It is considered an environmentally friendly alternative to chloride-based deicers. []

Q8: What are the environmental advantages of using magnesium acetate as a road deicer compared to traditional chloride-based deicers?

A8: Magnesium acetate is biodegradable and exhibits less corrosive effects on infrastructure and vehicles compared to sodium chloride and calcium chloride. It also has a reduced negative impact on the environment. [, ]

Q9: Can calcium magnesium acetate be used to control emissions from fossil fuel combustion?

A9: Yes, research suggests that calcium magnesium acetate can be utilized for simultaneous NOx, SO2, and HCl control in combustion processes. The organic component acts similarly to a fuel in the reburn zone, while the calcium content calcines to CaO, capturing acidic gases. []

Q10: How does the particle size of organic calcium influence its desulfurization efficiency during coal combustion?

A10: Smaller particle sizes of organic calcium lead to improved sulfur removal efficiency during coal combustion. []

Q11: How does magnesium acetate contribute to the development of self-healing cementitious composites?

A11: When incorporated into cementitious composites, magnesium acetate serves as an organic mineral precursor compound for bacteria. These bacteria metabolize magnesium acetate, inducing the precipitation of calcite, which aids in crack healing. []

Q12: Does magnesium acetate exhibit protective effects against myocardial ischemia-reperfusion injury?

A12: Research indicates that magnesium acetate has protective effects against myocardial ischemia-reperfusion injury in rats. This protection is potentially linked to inhibiting platelet aggregation, scavenging oxygen free radicals, and enhancing myocardial cell energy metabolism. [, ]

Q13: How does magnesium acetate interact with Escherichia coli primase, and what are the implications?

A13: Magnesium acetate induces a conformational change in E. coli primase, specifically by binding to the enzyme in a cooperative manner. This interaction is crucial for primase's function as a single-stranded DNA-dependent RNA polymerase. []

Q14: Can magnesium acetate influence the expression of aquaporin-3 in human skin cells?

A14: Studies show that magnesium acetate can increase aquaporin-3 (AQP3) expression in human epidermal keratinocyte HaCaT cells. This increase is potentially mediated by the cAMP/PKA pathway and contributes to the skin-moisturizing effects of magnesium. []

Q15: How is magnesium acetate used in the synthesis of mesoporous carbon?

A15: Magnesium acetate can act as a template precursor in the synthesis of mesoporous carbon using potassium humate as a carbon precursor. The controlled thermal decomposition of magnesium acetate contributes to the formation of the porous structure. []

Q16: What is the role of magnesium acetate in biopolymer electrolytes?

A16: Magnesium acetate is being explored as a salt in biopolymer electrolytes for potential use in magnesium-ion batteries, offering a biodegradable alternative to traditional lithium-ion batteries. []

Q17: Can magnesium acetate impact the solution behavior of amino acids?

A17: Yes, the presence of magnesium acetate can influence the apparent molar adiabatic compressibility of amino acids in aqueous solutions, suggesting interactions between magnesium acetate and amino acid molecules, potentially affecting their hydration and conformation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.